2-(2-cyclopropylphenyl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclopropylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is known for its unique structural features, which include a cyclopropyl group attached to a phenyl ring, and an amine group attached to a propan-2-amine backbone.
Preparation Methods
The synthesis of 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylphenyl intermediate: This step involves the cyclopropanation of a suitable phenyl precursor using reagents such as diazomethane or cyclopropylcarbinol.
Introduction of the amine group: The intermediate is then subjected to amination reactions, often using reagents like ammonia or primary amines under suitable conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-(2-cyclopropylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-cyclopropylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of drugs targeting specific medical conditions.
Mechanism of Action
The mechanism of action of 2-(2-cyclopropylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(2-cyclopropylphenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(2-cyclopropylphenyl)ethanamine hydrochloride: This compound has a similar structure but with an ethanamine backbone instead of propan-2-amine.
2-(2-cyclopropylphenyl)butan-2-amine hydrochloride: This compound features a butan-2-amine backbone, offering different chemical and biological properties.
Properties
CAS No. |
2639409-63-3 |
---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.